molecular formula C14H17N3O2 B13259656 {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine

{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B13259656
M. Wt: 259.30 g/mol
InChI Key: QBKLFTUYWURNSZ-UHFFFAOYSA-N
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Description

{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine is a chemical compound offered as a building block for research and development, particularly in medicinal chemistry. This hybrid molecule incorporates two pharmacologically significant moieties: the 1,3-benzodioxole ring and an alkylamino-substituted imidazole . The 1,3-benzodioxole scaffold is a privileged structure found in a plethora of bioactive molecules . Meanwhile, imidazole derivatives represent a cornerstone of heterocyclic chemistry with a broad spectrum of documented biological activities. Scientific literature indicates that imidazole-based compounds are investigated for various potential applications, including as anticancer , antibacterial , antifungal , antiviral , and anticonvulsant agents . The specific substitution pattern on the imidazole core in this compound makes it a valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this reagent to develop and synthesize novel chemical entities for biological screening, structure-activity relationship (SAR) studies, and the exploration of new therapeutic targets.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H17N3O2/c1-9(2)15-7-14-16-6-11(17-14)10-3-4-12-13(5-10)19-8-18-12/h3-6,9,15H,7-8H2,1-2H3,(H,16,17)

InChI Key

QBKLFTUYWURNSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Mannich Reaction and Formation of Ketone Intermediate

The synthesis begins with a Mannich reaction of commercially available 1-(2H-1,3-benzodioxol-5-yl)ethanone under acidic conditions to form a Mannich base hydrochloride intermediate. This intermediate undergoes nucleophilic substitution with imidazole to yield the ketone intermediate 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one.

  • Reaction conditions: Acidic medium for Mannich reaction; aqueous solution for nucleophilic substitution.
  • Purification: The ketone intermediate is isolated and purified, with spectral data confirming its structure consistent with literature reports.

Oxime Formation

The ketone intermediate is converted into the corresponding oxime via reaction with hydroxylamine hydrochloride in ethanol, in the presence of potassium hydroxide.

  • Reaction conditions: Ethanol solvent, room temperature or mild heating.
  • Mechanism: Nucleophilic addition of hydroxylamine to the ketone carbonyl, followed by dehydration to form the oxime.
  • Characterization: The oxime exhibits characteristic IR and NMR signals consistent with the imine group and hydroxylamine functionality.

Esterification to Oximino Esters (Optional Intermediate)

In some synthetic pathways, the oxime is further esterified under mild conditions using carbonyldiimidazole or coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM) to form oximino esters.

  • Procedure A: Carbonyldiimidazole added to carboxylic acid in THF, followed by oxime addition, stirring for 18 hours at room temperature.
  • Procedure B: DMAP and EDCI·HCl added to carboxylic acid in DCM, followed by oxime addition and stirring for 18 hours.
  • Purification: Recrystallization from ethanol or column chromatography for oils.
  • Yields: Varying yields reported, e.g., 30-34% for specific esters.

Final Amine Formation

The final compound, {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine, is obtained by reduction or substitution steps from the oxime or ketone intermediates, introducing the isopropylamine moiety.

  • Typical approach: Nucleophilic substitution of the imidazole ring or side-chain functionalization with isopropylamine derivatives.
  • Characterization: Confirmed by NMR, IR, and X-ray crystallography showing the imidazole ring, benzodioxole moiety, and isopropylamine side chain in the expected configuration.

Reaction Scheme Summary

Step Reactants & Reagents Conditions Product Notes
1 1-(2H-1,3-benzodioxol-5-yl)ethanone + Mannich reagents Acidic medium Mannich base hydrochloride Formation of aminoalkyl intermediate
2 Mannich base + Imidazole Aqueous solution, RT 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one Nucleophilic substitution
3 Ketone + Hydroxylamine hydrochloride + KOH Ethanol, RT Oxime intermediate Formation of imine oxime
4 Oxime + Carbonyldiimidazole or EDCI·HCl + DMAP + Carboxylic acid THF or DCM, RT, 18h Oximino esters (optional) Esterification for derivative synthesis
5 Oxime or ketone intermediate + Isopropylamine derivatives Various Target amine compound Introduction of isopropylamine moiety

Purification and Characterization

Research Findings and Notes

  • The benzodioxole ring forms dihedral angles with the imidazole ring of approximately 20° to 44°, depending on the molecule in the crystal lattice, indicating some conformational flexibility.
  • The synthetic methods have been optimized for yield and purity, with reaction times typically around 18 hours for coupling and esterification steps.
  • The Mannich reaction and subsequent nucleophilic substitution are crucial for introducing the imidazole ring and side-chain functionalities.
  • The oxime intermediate is a versatile precursor for further functionalization, including esterification or reduction to the amine.

This comprehensive synthesis approach, supported by multiple peer-reviewed studies and characterized by advanced spectroscopic and crystallographic methods, provides a reliable and reproducible route to prepare this compound and its derivatives with high purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene group adjacent to the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π stacking interactions, while the imidazole moiety can coordinate with metal ions or participate in hydrogen bonding. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1H-imidazole + 2H-1,3-benzodioxole Methyl-isopropylamine ~273.3* Benzodioxole enhances metabolic stability; imidazole enables H-bonding.
Bis[(2H-1,3-benzodioxol-5-yl)methyl][(1-butyl-2,4-diphenyl-1H-imidazol-5-yl)methyl]amine Bis-benzodioxole + imidazole Butyl, diphenyl groups 439.57 (base) Bulky substituents may reduce solubility but improve lipophilicity.
5-Fluoro-2-[4-(3-iodopropoxy)-2-methylphenyl]-4-methyl-1H-benzo[d]imidazole Benzoimidazole Fluoro, iodopropoxy 439.29 Halogen substituents enhance halogen bonding; iodopropoxy aids in radiolabeling.
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzoimidazole + imidazole-pyridine Trifluoromethyl groups 546.1 (M+H+) Fluorinated groups improve membrane permeability and metabolic resistance.

*Calculated based on formula C₁₄H₁₆N₃O₂.

Key Differences:

  • Benzodioxole vs. Benzoimidazole : The target compound’s benzodioxole (electron-donating) contrasts with benzoimidazole’s aromatic N-heterocycle, which offers stronger π-π stacking .

Physicochemical Properties

Property Target Compound Bis-benzodioxole Imidazole Trifluoromethyl Benzoimidazole
LogP (Predicted) ~2.1* ~4.3 ~3.8
Solubility (Water) Moderate (amine enhances) Low (bulky groups) Low (fluorinated groups)
Hydrogen Bond Donors 2 0 1
Hydrogen Bond Acceptors 4 6 8

*Estimated using XLogP3 (similar to ’s imidazole derivatives).

Analysis :

  • The target compound’s lower LogP compared to fluorinated analogs suggests better aqueous solubility, critical for oral bioavailability.
  • Bulky analogs (e.g., ) exhibit higher lipophilicity, favoring CNS penetration but risking hepatotoxicity.

Pharmacological Activity

Receptor Binding and Enzyme Inhibition:

Compound Target Activity (IC₅₀/Ki) Reference
Target Compound (Inferred) Kinases/GPCRs N/A (structural analogy to )
5-Fluoro-2-[4-(3-iodopropoxy)-2-methylphenyl]-4-methyl-1H-benzo[d]imidazole p38 MAP kinase 10–50 nM
Trifluoromethyl Benzoimidazole Angiotensin II receptors Sub-µM (estimated)

Key Findings :

  • Fluorinated benzoimidazoles (e.g., ) show strong kinase inhibition, suggesting the target compound’s benzodioxole-imidazole core could similarly modulate enzyme activity.
  • The trifluoromethyl group in enhances binding to hydrophobic pockets in receptors like angiotensin II .

Stability :

  • Benzodioxole derivatives (target compound) are prone to oxidative cleavage under strong acidic/basic conditions .
  • Imidazole rings generally resist hydrolysis but may degrade under prolonged UV exposure.

Biological Activity

The compound {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine , also known as CAS No. 1306604-92-1 , is an imidazole derivative that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : 295.77 g/mol
  • CAS Number : 1306604-92-1

Imidazole derivatives often interact with various biological targets, including enzymes and receptors involved in multiple signaling pathways. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to influence pathways related to inflammation, cancer, and infectious diseases.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a series of pyrazole and imidazole derivatives were screened for their ability to inhibit Mycobacterium growth, with several compounds demonstrating over 90% inhibition . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest a potential for similar activity.

Antitumor Activity

Imidazole derivatives are known to possess antitumor properties. Research has shown that compounds with imidazole moieties can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling . While direct studies on this compound are scarce, its structural framework suggests it may have similar effects.

Anti-inflammatory Effects

Imidazole compounds have been studied for their anti-inflammatory effects. They can modulate the immune response by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may share these properties due to its imidazole ring, which is often involved in such interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. The presence of the benzodioxole group in this compound may enhance its lipophilicity and bioavailability, potentially increasing its efficacy against various biological targets. Research indicates that modifications to the imidazole ring can significantly affect biological activity; therefore, systematic studies are needed to optimize this compound's structure for enhanced activity.

Case Studies

  • Antimicrobial Screening : A study involving a library of imidazole derivatives demonstrated promising results against various bacterial strains. Compounds with similar structures showed significant inhibition rates against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antitumor Research : In a comparative study of imidazole-based compounds against cancer cell lines, several derivatives exhibited cytotoxicity and induced apoptosis in tumor cells through modulation of cell cycle regulators .
  • Inflammation Models : Experimental models have shown that certain imidazole derivatives can reduce inflammation markers in vivo, indicating potential therapeutic applications in treating inflammatory diseases .

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